An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-methoxy-1-naphthaldehyde
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxy-1-naphthaldehyde is a substituted naphthaldehyde derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a naphthalene core with bromo, methoxy, and aldehyde functionalities, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on its hypothesized role as an inhibitor of the IRE1α signaling pathway.
Chemical and Physical Properties
While comprehensive experimental data for 6-Bromo-2-methoxy-1-naphthaldehyde is not widely available in the public domain, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 247174-18-1 | [1] |
| Molecular Formula | C₁₂H₉BrO₂ | [1] |
| Molecular Weight | 265.10 g/mol | [1] |
| Purity | >97% (commercially available) | [1] |
| InChI Key | FZEXYGLVXBZDPE-UHFFFAOYSA-N | [1] |
Further physical properties such as melting point, boiling point, and solubility have not been definitively reported in the available literature. Based on the properties of structurally similar compounds like 6-methoxy-2-naphthaldehyde (m.p. 81-84 °C) and 2-bromo-6-methoxynaphthalene (m.p. 106-109 °C), it is expected to be a solid at room temperature with limited solubility in water but soluble in common organic solvents.[2]
Synthesis
The primary route for the synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde involves the formylation of 6-bromo-2-methoxynaphthalene. A general experimental protocol, as described in patent literature, is outlined below.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde[5]
This protocol describes the synthesis of the related 6-methoxy-2-naphthaldehyde, and a similar procedure would be followed for the bromo-substituted analog.
Materials:
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6-bromo-2-methoxynaphthalene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi)
-
N,N-dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Under a nitrogen atmosphere, dissolve 6-bromo-2-methoxynaphthalene (1 equivalent) in anhydrous THF in a three-necked flask equipped with a stirrer.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (a slight excess, e.g., 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (a larger excess, e.g., 3 equivalents) dropwise to the reaction, ensuring the temperature remains around -70 °C.
-
Continue stirring at this temperature for an additional hour.
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Quench the reaction by adding saturated aqueous ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from ethyl acetate to yield 6-Bromo-2-methoxy-1-naphthaldehyde as a solid.
Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Spectroscopic Characterization
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¹H NMR: Signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons on the naphthalene ring (in the range of 7-8.5 ppm), and the methoxy group protons (a singlet around 4 ppm).
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¹³C NMR: Resonances for the aldehydic carbon (around 190 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 55 ppm).
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IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1680-1700 cm⁻¹, along with characteristic bands for C-O stretching of the methoxy group and C-H and C=C stretching of the aromatic ring.
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Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 264 and 266 in a roughly 1:1 ratio, characteristic of a monobrominated compound.
Potential Biological Activity: Inhibition of the IRE1α Signaling Pathway
While no direct biological studies on 6-Bromo-2-methoxy-1-naphthaldehyde have been reported, there is compelling evidence to suggest its potential as an inhibitor of the Inositol-requiring enzyme 1α (IRE1α) signaling pathway.[3] This hypothesis is based on the known activity of structurally related hydroxy-aryl-aldehydes, particularly 2-hydroxy-1-naphthaldehyde, which has been identified as an inhibitor of the IRE1α endoribonuclease (RNase) activity.[3][4]
The IRE1α pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5]
The IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is then translated into a potent transcription factor (XBP1s) that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis. However, under prolonged or severe ER stress, IRE1α can also initiate apoptosis.
Caption: The IRE1α signaling pathway in the Unfolded Protein Response.
Hypothesized Mechanism of Inhibition
Based on the structure-activity relationship of known hydroxy-aryl-aldehyde inhibitors, it is plausible that 6-Bromo-2-methoxy-1-naphthaldehyde could also bind to the RNase active site of IRE1α. The aldehyde group is crucial for forming a Schiff base with a key lysine residue (Lys907) in the active site, while the naphthalene ring system likely engages in π-stacking interactions with aromatic residues such as His910 and Phe889. The bromo and methoxy substituents could further influence the binding affinity and selectivity.
Caption: Hypothesized workflow of IRE1α inhibition.
Conclusion
6-Bromo-2-methoxy-1-naphthaldehyde is a chemical entity with established synthetic accessibility and a high potential for biological activity, particularly as an inhibitor of the IRE1α signaling pathway. While a comprehensive experimental characterization of its physical and spectral properties is still needed, the available information on related compounds provides a strong foundation for its further investigation. Researchers in drug discovery and chemical biology are encouraged to explore the synthesis and biological evaluation of this compound to validate its hypothesized mechanism of action and to unlock its potential as a therapeutic agent or a chemical probe for studying the Unfolded Protein Response.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
- 3. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
